
4-Bromo-5-iodobenzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-iodobenzene-1,2-diamine is an organic compound with the molecular formula C6H6BrIN2 and a molecular weight of 312.94 g/mol . This compound is characterized by the presence of both bromine and iodine atoms attached to a benzene ring, along with two amine groups at the 1 and 2 positions. It is commonly used in various chemical reactions and research applications due to its unique structural properties.
Méthodes De Préparation
The synthesis of 4-Bromo-5-iodobenzene-1,2-diamine typically involves multi-step reactions starting from simpler benzene derivatives. . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high purity and yield.
Analyse Des Réactions Chimiques
4-Bromo-5-iodobenzene-1,2-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like sodium iodide or potassium bromide.
Oxidation and Reduction: The amine groups can be oxidized to nitro groups or reduced to form different amine derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki or Sonogashira coupling, forming new carbon-carbon bonds.
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and catalysts like palladium. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Bromo-5-iodobenzene-1,2-diamine is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: It is used in the development of biochemical assays and as a probe in molecular biology experiments.
Medicine: Research into its potential therapeutic applications, such as in drug development, is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-Bromo-5-iodobenzene-1,2-diamine exerts its effects involves interactions with various molecular targets. The presence of halogen atoms and amine groups allows it to participate in a range of chemical reactions, influencing biological pathways and chemical processes. Specific pathways and targets depend on the context of its use, such as enzyme inhibition or receptor binding in biological systems .
Comparaison Avec Des Composés Similaires
4-Bromo-5-iodobenzene-1,2-diamine can be compared with other halogenated benzene derivatives, such as:
- 4-Bromo-2-chloroaniline
- 4-Iodoaniline
- 2,4-Dibromoaniline
These compounds share similar structural features but differ in the types and positions of halogen atoms and amine groups. The unique combination of bromine and iodine in this compound provides distinct reactivity and applications, making it valuable for specific research and industrial purposes .
Propriétés
IUPAC Name |
4-bromo-5-iodobenzene-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrIN2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSAZYDBXOOOEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)I)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrIN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
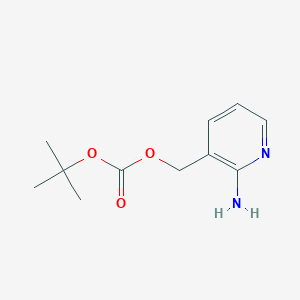
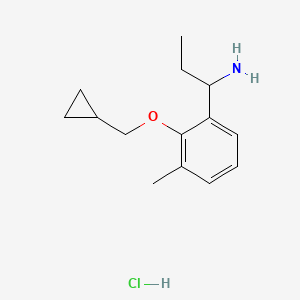
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine hemihydrochloride](/img/structure/B1384020.png)
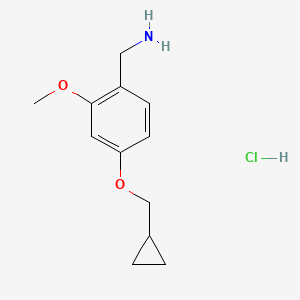
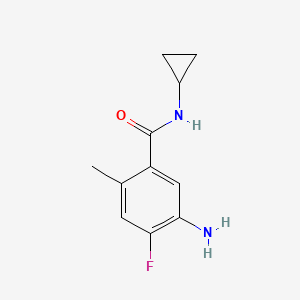

![2-Bromo-5-methoxy-7-methylthiazolo[5,4-b]pyridine](/img/structure/B1384024.png)
![(3S)-3-amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid hydrochloride](/img/structure/B1384025.png)
![7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1384026.png)
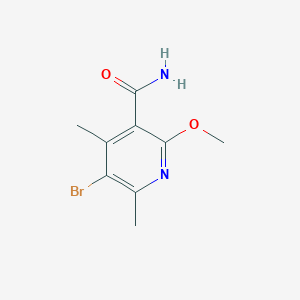
![Cyano[cyclohexyl(methyl)oxo-lambda6-sulfanylidene]amine](/img/structure/B1384030.png)
![2-[(4-Aminopiperidin-1-yl)methyl]-3,5-dimethylpyridin-4-ol dihydrobromide](/img/structure/B1384031.png)
![3-Thia-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B1384033.png)
![7,7'-[(1,4-Butanediyl)bis(oxy)]bis-2(1H)quinolinone](/img/structure/B1384037.png)
